molecular formula C5H10O3<br>(C2H5O)2CO<br>C5H10O3 B041859 Diethyl carbonate CAS No. 105-58-8

Diethyl carbonate

Cat. No.: B041859
CAS No.: 105-58-8
M. Wt: 118.13 g/mol
InChI Key: OIFBSDVPJOWBCH-UHFFFAOYSA-N
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Description

. It is known for its various applications in scientific research and industry, particularly due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butoxylate can be synthesized through the esterification of 4-piperidinecarboxylic acid with butyl alcohol in the presence of a suitable catalyst . The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, butoxylate is produced using large-scale esterification reactors. The process involves the continuous addition of reactants and the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation and crystallization techniques to obtain high-purity butoxylate .

Chemical Reactions Analysis

Types of Reactions: Butoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Butoxylate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

diethyl carbonate
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InChI

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3
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InChI Key

OIFBSDVPJOWBCH-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)OCC
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Molecular Formula

C5H10O3, Array
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DSSTOX Substance ID

DTXSID3025041
Record name Diethyl carbonate
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Molecular Weight

118.13 g/mol
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Physical Description

Diethyl carbonate appears as a colorless liquid with a mild pleasant odor. It is slightly less dense than water and insoluble in water. Hence floats on water. Flash point 77 °F. Vapors are heavier than air. When heated to high temperatures it may emit acrid smoke. Used as a solvent., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

259 °F at 760 mmHg (NTP, 1992), 126 °C
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Flash Point

77 °F (NTP, 1992), 25 °C (CLOSED CUP), 25 °C c.c.
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Solubility

Insoluble (NTP, 1992), Soluble in ehtyl ether, ethanol, and chloroform, Miscible with ketones, esters, aromatic hydrocarbons, some aliphatic solvents, In water, 1.88X10+4 mg/l @ 20 °C, Solubility in water: none
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Density

0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9752 @ 20 °C/4 °C, Relative density (water = 1): 0.98
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Vapor Density

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air= 1), Relative vapor density (air = 1): 4.07
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Vapor Pressure

10 mmHg at 74.8 °F (NTP, 1992), 10.8 [mmHg], 10.8 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.1
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Color/Form

Colorless liquid

CAS No.

105-58-8, 440671-47-6
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Melting Point

-45 °F (NTP, 1992), -43 °C
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Synthesis routes and methods I

Procedure details

U.S. Pat. No. 3,426,042 discloses a process of synthesis of cyclic carbonic esters from glycol and diethyl carbonate using sodium hydroxide as a catalyst. But this literature fails to refer to its yield, not describing in further detail. Further, Journal of American Chemical Society, vol. 68 (1946), p.783 discloses a process in which ethylene carbonate is formed from ethylene glycol and diethyl carbonate using potassium carbonate as a catalyst and from which a cyclic carbonic ester is isolated by crystallization. In this method, however, the yield of the object compound is low (51 to 55%) and such low yield is not sufficient for practical commercial operation. Furthermore, although the isolation by crystallization is effective for ethylene carbonate (melting point: 37 to 39° C.), not all object compounds are covered by this method. In the case where the object product is a cyclic carbonic ester having a low melting point, for example, a 6-membered-ring cyclic carbonic ester (propylene carbonate), the isolation by crystallization is not effective due to the melting point as low as -55° C., and rather difficult. A product having a low melting point can be isolated by distillation, for example, by flash evaporation or thin film evaporation. The distillation of the reaction product according to the above-mentioned method, however, leads to the hydrolysis or reverse reaction of the reaction product and thus results in the decomposition of the object compound. Particularly, the use of an optically active substance as a reactant leads to the loss of its optical activity and racemization thereof.
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cyclic carbonic esters
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[Compound]
Name
glycol
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catalyst
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Synthesis routes and methods II

Procedure details

In a phosphinylation polymerization, each X and Y are R9HP— and G is a hydrocarbyl, which includes a silicone. Copolymerization occurs in the presence of a radical initiator such as AIBN, V-40, benzoyl peroxide, lauroyl peroxide (Luperox™), UV light (λ≦400 nm), 2,2-dimethoxyphenyl acetophenone (Irgacure® 651), and the like, in a solvent such as benzene, acetone, ethanol, 1,2-dichloroethane, propylene carbonate, dimethyl carbonate, diethyl carbonate, ethylene carbonate, butanone, ethylene glycol dimethyl ether, or DMF at a temperature of 25 to 140° C. to produce the polymer.
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hydrocarbyl
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silicone
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Name
2,2-dimethoxyphenyl acetophenone
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reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A mixture of 640 g (21.5 mols) of ethanol, 264 g (3.0 mols) of glycol carbonate and 0.1 g of thallium hydroxide is kept at 150° for 2 hours and worked up as in Example 1. A conversion of glycol carbonate to diethyl carbonate of 58% is obtained. The distillation residue is 0.11 g, which corresponds to the amount of catalyst employed; diglycol and triglycol cannot be detected in the distillate.
Quantity
640 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into a 10-ml high pressure reactor (manufactured and sold by Thar Designs Inc., U.S.A) equipped with a valve were charged 1.48 g (4 mmol) of dibutyltin dibutoxide (manufactured and sold by Aldrich, U.S.A.), 2.22 g (30 mmol) of butanol (manufactured and sold by Wako Pure Chemical Industries Ltd., Japan; a dehydrated grade), 1.38 g (30 mmol) of ethanol (manufactured and sold by Wako Pure Chemical Industries Ltd., Japan; a dehydrated grade) and a SUS ball (which was for use in stirring the contents of the reactor). The inside of the reactor was cooled to about −68° C. with a dry ice/ethanol mixture. Then, from a carbon dioxide gas bomb, 2.0 g of a high purity carbon dioxide gas, the pressure of which was lowered to about 2 MPa by means of a pressure regulator connected to the carbon dioxide gas bomb, was gently introduced into the high pressure reactor. Thereafter, the reactor was placed in an oil bath which was maintained at 150° C., and shaken for 22 hours. After that period, the inside of the reactor was cooled to about 20° C., and the internal pressure of the reactor was returned to atmospheric pressure by gently purging an excess amount of the carbon dioxide gas, thereby obtaining a transparent reaction mixture. In the reaction mixture, ethylbutyl carbonate, dibutyl carbonate and diethyl carbonate were obtained in yields of 25%, 10% and 6%, respectively.
Name
dibutyltin dibutoxide
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

Adding 1,4-pentanediol carbonate and ethanol in a tubular ester exchange reactor; then adding the prepared metal-rare earth oxide composite catalyst, uniformly mixing and performing an ester exchange reaction, then distilling the reaction product to obtain diethyl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to ethanol is 1:10, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and ethanol is 1:100; the ester exchange reaction is performed at a temperature of 180° C. and under an absolute pressure of 2 MPa for 10 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 100%, and yield of diethyl carbonate is 95%.
Name
1,4-pentanediol carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Diethyl carbonate
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Diethyl carbonate
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Diethyl carbonate
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Diethyl carbonate
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Diethyl carbonate
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Diethyl carbonate
Customer
Q & A

ANone: Diethyl carbonate has the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol.

A: Yes, several studies have employed spectroscopic techniques to characterize this compound. For instance, gas chromatography-mass spectrometry (GC-MS) has been used to analyze the products of this compound synthesis. [] Infrared spectroscopy has also been utilized to investigate the mechanism of this compound synthesis from ethanol and carbon dioxide. []

A: this compound serves as a raw material alongside maleic anhydride in the UV light-mediated synthesis of cyclobutanetetracarboxylic dianhydride. []

A: Adding chromium significantly enhances the catalytic activity and stability of Cu/SiO2 catalysts in this compound hydrogenation. This improvement stems from the formation of copper chromite species, which optimize the distribution of Cu(0) and Cu(I) and regulate reactant adsorption. []

A: Yes, a two-step coupling reaction method utilizes carbamide, ethanol, and glycol as raw materials with a suitable metal oxide catalyst. The first step involves the alcoholysis reaction of carbamide and glycol to produce ethylene carbonate. In the second step, ethylene carbonate undergoes ester exchange reaction with ethanol to yield this compound. []

A: Yes, quantum-chemical methods have been employed to study the noncatalytic methanolysis of this compound, providing insights into the reaction mechanism and thermodynamic parameters. []

ANone: this compound's polar, aprotic nature and relatively low boiling point make it a suitable solvent for various organic reactions. Its ability to dissolve a range of organic compounds while remaining inert towards many reagents contributes to its utility in synthesis.

ANone: Yes, the high volatility of this compound can pose challenges, particularly in reactions requiring elevated temperatures or prolonged reaction times. Specialized reaction setups or techniques might be necessary to minimize reactant loss due to evaporation.

A: Alcohols and alkyl carbonates, such as this compound, are being explored as potential alternatives to MTBE. This compound, with its high octane number and environmentally benign profile, presents a promising substitute for MTBE. []

ANone: this compound aligns well with green chemistry principles due to its low toxicity, biodegradability, and derivation from renewable resources. Its use can contribute to more sustainable chemical processes by reducing hazardous waste generation and reliance on petrochemicals.

ANone: Several techniques are crucial for studying this compound, including:

  • Gas chromatography (GC): Used to analyze the composition of reaction mixtures involving this compound. []
  • Mass spectrometry (MS): Coupled with GC for identifying and quantifying reaction products. []
  • Density meters: Used to measure density, which can be used to calculate excess molar volumes. [, , ]
  • Calorimetry: Employed to determine the heat of reaction or other thermodynamic properties. [, ]

A: Yes, the Abraham model has been utilized to develop correlations for describing solute transfer into this compound, enabling the prediction of solubility behavior. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.